1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol
Description
This compound features a piperazine core substituted at the 4-position with a 2-chlorophenyl group and a propan-2-ol chain linked to a 2-methoxyphenoxy moiety. Its structure combines adrenoceptor-targeting elements common to α1- and β-blockers, such as the arylpiperazine group and the hydroxypropanolamine backbone. The 2-chlorophenyl group enhances lipophilicity and receptor binding, while the 2-methoxyphenoxy substituent may influence β-adrenergic selectivity and metabolic stability .
Properties
CAS No. |
5443-29-8 |
|---|---|
Molecular Formula |
C20H25ClN2O3 |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1-[4-(2-chlorophenyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C20H25ClN2O3/c1-25-19-8-4-5-9-20(19)26-15-16(24)14-22-10-12-23(13-11-22)18-7-3-2-6-17(18)21/h2-9,16,24H,10-15H2,1H3 |
InChI Key |
XGTZJVRPCCABGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the chlorophenyl and methoxyphenoxy groups. Common reagents used in these reactions include chlorinating agents, methoxyphenol, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their functional distinctions:
Key Research Findings:
Substituent Effects on Receptor Binding: Chloro vs. Methoxy: The 2-chlorophenyl group in the target compound enhances α1-adrenoceptor affinity compared to methoxy-substituted analogs (e.g., CAS 66307-56-0) due to its electron-withdrawing nature and lipophilicity . Phenoxy vs. Bulky Groups: Compounds with naphthyloxy (BM-15275) or bicyclic substituents exhibit stronger β-blockade but reduced CNS penetration due to increased molecular weight and steric bulk .
Pharmacokinetic Profiles: logP and Solubility: The target compound’s logP (~3.5, estimated) is intermediate between sulfanyl-containing analogs (logP >4) and polar derivatives like MH-78 (logP ~2.8), balancing membrane permeability and aqueous solubility .
Therapeutic Potential: Cardiovascular Effects: MH-78, a structural analog with a 2-methoxyphenoxy ethyl chain, demonstrated nitric oxide-mediated vasodilation, suggesting the target compound may share similar mechanisms but with modified potency . Radioprotection: Piperazine derivatives with nitro or halogen substituents (e.g., compound 1 in ) showed efficacy in radiation countermeasures, though the target compound’s 2-chlorophenyl group may improve stability under oxidative stress .
Toxicity Considerations :
- Halogenated analogs (e.g., 2-chlorophenyl) may accumulate in fatty tissues, necessitating toxicity screening for long-term use. Sulfur-containing derivatives () pose higher risks of reactive metabolite formation .
Biological Activity
1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol, commonly referred to as a piperazine derivative, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperazine ring, which is a common motif in many pharmaceuticals, linked to a chlorophenyl group and a methoxyphenoxy group. The synthesis typically involves multi-step reactions, including the Mannich reaction, where piperazine is reacted with formaldehyde and phenolic derivatives under controlled conditions to yield the desired product.
The biological activity of this compound can be attributed to its interaction with various molecular targets. The piperazine moiety enhances its ability to bind to specific receptors and enzymes, potentially modulating neurotransmitter systems. This interaction can lead to various pharmacological effects, such as:
- Antidepressant Activity : The compound may exhibit serotonergic activity by influencing serotonin receptors.
- Antipsychotic Properties : Its structural similarity to known antipsychotics suggests potential efficacy in managing psychotic disorders.
- Antimicrobial Effects : Preliminary studies indicate that it may possess antibacterial and antifungal properties.
Case Studies
- Antidepressant Effects : A study evaluated the compound's impact on animal models of depression. Results indicated significant reductions in depressive behaviors compared to controls, suggesting its potential as an antidepressant agent.
- Antimicrobial Activity : In vitro tests demonstrated that the compound exhibited notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
Data Table: Biological Activity Summary
| Biological Activity | Observed Effects | References |
|---|---|---|
| Antidepressant | Reduced depressive behaviors | , |
| Antipsychotic | Potential modulation of dopamine receptors | |
| Antimicrobial | Effective against S. aureus and E. coli | , |
Pharmacokinetics
The pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics. Studies suggest that it has a moderate half-life, allowing for once-daily dosing in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
